1-Ethynyl-3-isopropoxy-5-methylbenzene
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Overview
Description
1-Ethynyl-3-isopropoxy-5-methylbenzene is an organic compound with the molecular formula C12H14O. It is a derivative of benzene, featuring an ethynyl group at the first position, an isopropoxy group at the third position, and a methyl group at the fifth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-3-isopropoxy-5-methylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-isopropoxy-5-methylphenylacetylene. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, followed by the addition of an alkyl halide to introduce the ethynyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-3-isopropoxy-5-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of bromo or nitro derivatives of the original compound.
Scientific Research Applications
1-Ethynyl-3-isopropoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-isopropoxy-5-methylbenzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved vary based on the type of reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethynyl-3-methoxy-5-methylbenzene
- 1-Ethynyl-3-ethoxy-5-methylbenzene
- 1-Ethynyl-3-propoxy-5-methylbenzene
Uniqueness
1-Ethynyl-3-isopropoxy-5-methylbenzene is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
1-ethynyl-3-methyl-5-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-5-11-6-10(4)7-12(8-11)13-9(2)3/h1,6-9H,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBRQLBCOWWDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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